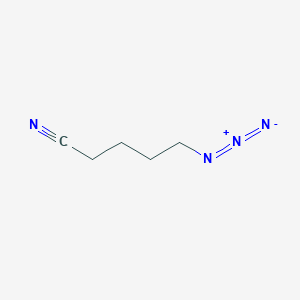
2-(3,5-Diiodophenyl)acetic acid
Vue d'ensemble
Description
“2-(3,5-Diiodophenyl)acetic acid” is a chemical compound. It is also known as a thyroid hormone analogue and a potent Thyroxine impurity . It is a synthetic product, produced through extractive chemistry .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H6I2O2 . The average mass is 387.941 Da and the monoisotopic mass is 387.845703 Da .Mécanisme D'action
Target of Action
The primary target of 2-(3,5-Diiodophenyl)acetic acid, also known as 3,3’,5,5’-Tetraiodothyroacetic acid (Tetrac), is the cell surface receptor for thyroid hormone on integrin αvβ3 . This receptor plays a crucial role in the proangiogenesis actions of T4 and 3, 5, 3’-triiodo-L-thyronine .
Mode of Action
Tetrac is a deaminated analog of L-thyroxine (T4) that interacts with its target by blocking the proangiogenesis actions of T4 and 3, 5, 3’-triiodo-L-thyronine . It also blocks other growth factors at the cell surface receptor for thyroid hormone on integrin αvβ3 . This interaction results in the inhibition of transcriptional activities .
Biochemical Pathways
It is known that the compound’s action can influence the thyroid hormone signaling pathway
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by its chemical structure and the presence of iodine atoms .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of proangiogenesis actions of T4 and 3, 5, 3’-triiodo-L-thyronine . This results in the suppression of growth factors and the blocking of transcriptional activities .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DIPA in lab experiments is its selective inhibition of COX-2, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of using DIPA is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on DIPA. One direction is to investigate its potential as a therapeutic agent for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of DIPA in vivo.
Conclusion:
In conclusion, DIPA is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selective inhibition of COX-2 makes it a potential therapeutic agent for the treatment of inflammatory diseases. However, further studies are needed to investigate its potential as a chemotherapeutic agent for the treatment of cancer and its pharmacokinetics and toxicity in vivo.
Applications De Recherche Scientifique
DIPA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anticancer properties. DIPA has been found to inhibit the production of prostaglandins and leukotrienes, which are inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Propriétés
IUPAC Name |
2-(3,5-diiodophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPNBWJLLIWHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B3381219.png)





